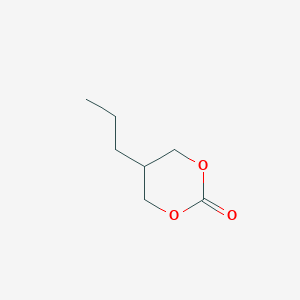

5-Propyl-1,3-dioxan-2-one

Description

Contextualization within Cyclic Carbonate Chemistry

Cyclic carbonates are a class of organic compounds characterized by a carbonate group integrated into a cyclic structure. chemicalbook.comapolloscientific.co.uk These compounds are of significant interest in green chemistry as their synthesis can utilize carbon dioxide (CO2) as a C1 building block, offering a pathway to convert a greenhouse gas into valuable chemicals. sigmaaldrich.com The synthesis of cyclic carbonates is often achieved through the cycloaddition of CO2 to epoxides, a 100% atom-economical reaction. researchgate.net

Significance of 1,3-Dioxan-2-one (B34567) Architectures in Chemical Synthesis and Materials Science

The six-membered ring structure of 1,3-dioxan-2-one serves as a versatile scaffold in organic synthesis and a key monomer in polymer chemistry. These architectures are crucial for creating 1,3-diols stereoselectively and are foundational for producing various polymers. researchgate.net

One of the most significant applications of 1,3-dioxan-2-one derivatives is in ring-opening polymerization (ROP). The ROP of these monomers is thermodynamically favorable and leads to the formation of polycarbonates. researchgate.net These polymers are valued for their biodegradability and biocompatibility, making them suitable for various biomedical applications. The properties of the resulting polymers can be tuned by modifying the substituents on the 1,3-dioxan-2-one ring.

Furthermore, cyclic carbonates can react with amines to form polyhydroxyurethanes (PHUs), which are considered a greener alternative to traditional polyurethanes derived from toxic isocyanates. researchgate.net

Research Trajectory and Key Academic Perspectives on 5-Propyl-1,3-dioxan-2-one

Currently, there is no discernible research trajectory or established academic perspective specifically on 5-Propyl-1,3-dioxan-2-one. Research on 5-substituted 1,3-dioxan-2-ones has explored various alkyl and functional groups to tailor the properties of the resulting polymers. For instance, studies on related compounds like 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one have been conducted to introduce functional handles into aliphatic polycarbonates. usask.ca

It can be hypothesized that research into 5-Propyl-1,3-dioxan-2-one would likely focus on its potential as a monomer for ring-opening polymerization. The propyl group, being a simple alkyl chain, would be expected to influence the physical properties of the resulting polycarbonate, such as its glass transition temperature, crystallinity, and hydrophobicity, as compared to other 5-substituted analogs. However, without specific experimental data, these remain conjectures within the broader understanding of this class of compounds.

Structure

3D Structure

Properties

CAS No. |

89435-16-5 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

5-propyl-1,3-dioxan-2-one |

InChI |

InChI=1S/C7H12O3/c1-2-3-6-4-9-7(8)10-5-6/h6H,2-5H2,1H3 |

InChI Key |

DKXBERCQHBQWNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1COC(=O)OC1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 5 Propyl 1,3 Dioxan 2 One

Strategies for the Preparation of 1,3-Dioxan-2-ones from 1,3-Diols

The primary methods for synthesizing 1,3-dioxan-2-ones involve the reaction of a 1,3-diol with a suitable carbonylating agent. These strategies have been refined over time to improve yields and move away from hazardous reagents.

The direct condensation of 1,3-diols with carbonyl-containing compounds is a common route to 1,3-dioxan-2-ones. While the transesterification of diols with urea (B33335) has been described, it often results in moderate success. rsc.org A more contemporary and greener approach involves using carbon dioxide (CO2) or its derivatives.

One of the earliest general methods for the carboxylative cyclization of 1,3-diols with CO2 was developed by Honda et al. rsc.org This method utilizes cerium(IV) oxide (CeO2) as a catalyst and 2-cyanopyridine (B140075) as a dehydrating agent under a CO2 atmosphere to produce the corresponding six-membered cyclic carbonates in good to excellent yields. rsc.org The reaction proceeds via the activation of a hydroxyl group for CO2 addition, followed by intramolecular cyclization. rsc.org

Another strategy employs an organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the reaction between 1,3-diols and CO2 at atmospheric pressure and room temperature. rsc.orgrsc.org This method offers a mild alternative to harsher conditions and has been shown to be effective for a variety of substituted 1,3-diols. rsc.org For instance, the synthesis of 5,5-dimethyl-1,3-dioxan-2-one (B1295347) from 2,2-dimethyl-1,3-propanediol was achieved with a 53% isolated yield using this DBU-promoted approach. rsc.orgrsc.org

Table 1: Synthesis of 1,3-Dioxan-2-ones from 1,3-Diols using CO2

| Catalyst/Promoter | Dehydrating Agent/Co-reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| CeO₂ | 2-Cyanopyridine | 5 MPa CO₂, 140°C | Good to Excellent | rsc.org |

| DBU | Mesyl Chloride (MsCl) | 1 atm CO₂, Room Temp. | Moderate | rsc.orgrsc.org |

| N-Heterocyclic Carbenes | Cesium Carbonate (Cs₂CO₃), Alkyl Halide | 1 atm CO₂, Room Temp. | Good | researchgate.netnih.gov |

Historically, the most common preparation of 1,3-dioxan-2-ones involved the reaction of 1,3-diols with the highly toxic gas phosgene (B1210022) (COCl₂) or its safer, solid derivative, triphosgene (B27547). rsc.orgnewdrugapprovals.org These reagents are very efficient due to their high reactivity, leading to the formation of a cyclic carbonate and hydrochloric acid. newdrugapprovals.org The general reaction involves treating a diol with phosgene, which bonds a carbonyl group to the two hydroxyl groups to form the cyclic carbonate. newdrugapprovals.org

Despite their effectiveness, the extreme toxicity of phosgene and its derivatives has driven research towards finding safer alternatives. rsc.orgresearchgate.net Handling these chemicals requires extensive safety protocols to prevent exposure. researchgate.net Safer, but still phosgene-derived, reagents like 1,1'-carbonyldiimidazole (B1668759) have also been used, but they can introduce challenges such as unwanted side reactions and difficult workups. rsc.org

Metal-catalyzed reactions provide an alternative to phosgene-based methods. Palladium-catalyzed oxidative carbonylation of 1,3-diols using carbon monoxide (CO) pressure has been reported as one such method. rsc.orgrsc.org However, like phosgene, carbon monoxide is also a highly toxic gas, which limits its widespread use in academic and industrial research. rsc.org

Another approach is the catalytic coupling of CO2 with oxetanes, the four-membered ring ether precursors to 1,3-diols. rsc.org This ring-expansion reaction can be catalyzed by various metal complexes. For example, an iron-based catalyst, [Fe(TPhOA)]₂, has been used for the synthesis of 5,5-dimethyl-1,3-dioxan-2-one from 3,3-dimethyloxetane (B1346095) and CO2. rsc.org However, the synthesis of six-membered cyclic carbonates from oxetanes is generally more challenging than the corresponding reaction with oxiranes to form five-membered rings, and the availability of oxetane (B1205548) precursors can be a limitation. rsc.orgresearchgate.net

Sustainable and Green Chemistry Approaches in 1,3-Dioxan-2-one (B34567) Synthesis

The principles of green chemistry have significantly influenced the development of synthetic routes to 1,3-dioxan-2-ones, emphasizing the use of renewable feedstocks and environmentally benign catalysts.

Carbon dioxide is an abundant, inexpensive, non-toxic, and renewable C1 feedstock, making it an ideal green alternative to phosgene and carbon monoxide for carbonate synthesis. rsc.org The chemical fixation of CO2 into 1,3-diols to form six-membered cyclic carbonates is a key area of sustainable chemistry research. rsc.orgdntb.gov.ua Although the reaction of 1,3-diols with CO2 is thermodynamically less favorable than with more reactive reagents, the development of effective catalyst systems has made this a viable and attractive route. researchgate.net

Successful strategies involve the activation of the diol or the use of dehydrating agents to drive the equilibrium towards product formation. rsc.org For instance, the CeO2-catalyzed system uses 2-cyanopyridine to remove the water produced during the cyclization, thereby favoring the formation of the carbonate. rsc.org Similarly, the DBU-promoted method uses an electrophile like mesyl chloride to facilitate the ring-closing step under mild conditions. rsc.org The direct synthesis of 1,3-dioxan-2-ones from CO2 and 1,3-diols represents a significant step towards safer and more sustainable chemical production. rsc.orgrsc.org

The choice of catalyst is crucial for developing green synthetic methodologies. For the synthesis of 1,3-dioxan-2-ones, several environmentally benign catalyst systems have been explored.

N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the synthesis of cyclic carbonates from diols and CO2 at atmospheric pressure. researchgate.netnih.gov These catalysts, sometimes derived from inexpensive thiazolium salts, can operate under mild conditions in the presence of a base and an alkyl halide. researchgate.net

Solid acid catalysts, such as the mesoporous ZnAlMCM-41, have been shown to be highly selective and reusable for the Prins cyclization of olefins with formaldehyde (B43269) to produce 1,3-dioxanes, which are precursors to the diols needed for carbonate synthesis. rsc.org The reusability of such heterogeneous catalysts is a key advantage in green chemistry.

Furthermore, research into "pseudo-homogeneous" catalysis, which combines the high speed of homogeneous catalysts with the reusability of heterogeneous ones, offers promise for more efficient and greener chemical manufacturing. ncsu.edu This approach uses palladium catalysts encapsulated in elastic microspheres, allowing for high reaction rates in nontoxic solvents like water and ethanol (B145695) while enabling easy recovery and reuse of the expensive metal catalyst. ncsu.edu

Table 2: Comparison of Catalyst Systems for 1,3-Dioxan-2-one Synthesis

| Catalyst Type | Reagents | Key Advantages | Reference |

|---|---|---|---|

| Traditional | |||

| Phosgene/Triphosgene | 1,3-Diol | High reactivity and efficiency | rsc.orgnewdrugapprovals.org |

| Green/Sustainable | |||

| Cerium(IV) Oxide (CeO₂) | 1,3-Diol, CO₂ | Utilizes CO₂, good yields | rsc.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,3-Diol, CO₂ | Mild conditions, atmospheric pressure | rsc.org |

| N-Heterocyclic Carbenes (NHCs) | 1,3-Diol, CO₂ | Organocatalytic, mild conditions | researchgate.net |

| Solid Acid Catalysts (for precursor) | Olefin, Formaldehyde | Heterogeneous, reusable | rsc.org |

Synthesis of Substituted 1,3-Dioxan-2-one Analogues and Precursors

The synthesis of 1,3-dioxan-2-ones, including the specific target 5-propyl-1,3-dioxan-2-one, typically involves the cyclization of a corresponding 1,3-diol with a carbonyl source. Therefore, the synthesis of appropriately substituted 1,3-diol precursors is a critical first step. For 5-propyl-1,3-dioxan-2-one, the key precursor is 2-propyl-1,3-propanediol. The synthesis of analogues with substituents at various positions on the dioxane ring requires tailored strategies.

Strategies for Incorporating Various Substituents (e.g., Alkyl, Allyl, Benzyl)

The incorporation of diverse functional groups onto the 1,3-dioxan-2-one scaffold allows for the fine-tuning of its physical and chemical properties. Strategies vary depending on the desired substitution pattern.

A primary method for synthesizing 5-substituted 1,3-dioxan-2-ones involves the use of a 2-substituted 1,3-propanediol. The substituent, such as an alkyl (e.g., propyl), allyl, or benzyl (B1604629) group, is introduced early in the synthetic sequence, typically via the alkylation of diethyl malonate or a similar precursor. The resulting substituted malonic ester is then reduced to the corresponding 2-substituted-1,3-propanediol. This diol can then undergo cyclization with a phosgene equivalent, such as triphosgene or diethyl carbonate, to yield the target 5-substituted-1,3-dioxan-2-one.

For substitutions at the C4 and C6 positions, innovative catalytic methods have been developed. One such method is a photo-aerobic selenium-π-acid multicatalysis protocol that converts homoallylic carbonic acid esters into 4-mono- and 4,6-disubstituted 1,3-dioxan-2-ones. researchgate.netnih.gov This reaction proceeds by activating the C=C double bond of the homoallylic carbonate through the interplay of a pyrylium (B1242799) dye photocatalyst and a diselane (B1234466) catalyst, using ambient air as the oxidant. nih.govresearchgate.net This approach avoids the need for pre-installed leaving groups and allows for direct functionalization.

The scope of this photocatalytic method has been explored with various substrates, demonstrating its versatility in creating substituted 1,3-dioxan-2-ones.

Table 1: Synthesis of Substituted 1,3-Dioxan-2-ones via Photocatalysis

| Substrate (Homoallylic Carbonate) | Substituent Pattern | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Carbonate of 1-phenylpent-4-en-2-ol | 4-Methyl, 6-Styryl | 4-Methyl-6-styryl-1,3-dioxan-2-one | 82 | nih.gov |

| Carbonate of hex-5-en-1-ol | 4-Vinyl | 4-Vinyl-1,3-dioxan-2-one | 65 | nih.gov |

| Carbonate of 1-(4-fluorophenyl)pent-4-en-2-ol | 4-(4-Fluorobenzyl), 6-Methyl | 4-(4-Fluorobenzyl)-6-methyl-1,3-dioxan-2-one | 75 | researchgate.net |

Another route to substituted analogues involves the cycloaddition of carbon dioxide with oxetanes (four-membered cyclic ethers). researchgate.netrsc.org This reaction, while more challenging than the corresponding reaction with oxiranes, provides a direct pathway to the six-membered 1,3-dioxan-2-one ring. rsc.org The reactivity is sensitive to the substitution on the oxetane ring, with more substituted oxetanes often requiring harsher reaction conditions. rsc.org

Stereoselective Synthetic Pathways for Dioxane and Dioxanone Derivatives

Controlling the stereochemistry during the synthesis of dioxane and dioxanone derivatives is crucial, especially for applications in materials science and as chiral building blocks. Stereoselectivity can be achieved by using chiral precursors or by employing stereoselective reactions.

The key to synthesizing enantiomerically pure 5-substituted 1,3-dioxan-2-ones is the use of enantiomerically pure 2-substituted-1,3-propanediols. The stereocenter at the C5 position of the final product is established during the synthesis of the diol precursor.

For derivatives with stereocenters at C4 and/or C6, the stereochemical outcome is often controlled during the cyclization step. The aforementioned photo-aerobic selenium-π-acid multicatalysis method for synthesizing 4,6-disubstituted 1,3-dioxan-2-ones exhibits a pronounced cis-diastereoselectivity. researchgate.netnih.gov This selectivity arises from the geometry of the cyclization transition state.

Stereoselective synthesis of the 1,3-diol precursors is a well-established field. For example, the reduction of optically pure acyl-lactones can afford monoprotected syn-1,2-diols with high diastereoselectivity, which can be further elaborated into 1,3-diols. rsc.org Another powerful strategy is the stereoselective aminohydroxylation of allylic carbamates, which can be used to construct 2-amino-1,3-diol systems that are precursors to related heterocyclic compounds. beilstein-journals.org

The conformational preference of the 1,3-dioxane (B1201747) ring also plays a significant role in its stereochemistry. Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation. thieme-connect.de Substituents at the C4, C5, and C6 positions will have a thermodynamic preference for the equatorial position to minimize steric interactions. This preference influences the equilibrium between cis and trans isomers in substituted dioxanes. researchgate.net

Table 2: Examples of Stereoselective Syntheses in Dioxane Chemistry

| Reaction Type | Key Feature | Stereochemical Outcome | Application/Product Class | Reference |

|---|---|---|---|---|

| Photo-aerobic Selenium-π-Acid Multicatalysis | Cyclization of branched homoallylic carbonates | Pronounced cis-diastereoselectivity | 4,6-Disubstituted 1,3-dioxan-2-ones | researchgate.netnih.gov |

| Aminohydroxylation | Reaction on allylic carbamates | Stereoselective construction of 2-amino-1,3-diol moiety | Pinane-fused oxazolidin-2-ones | beilstein-journals.org |

| L-Selectride Reduction | Reduction of optically pure acyl-lactones | High diastereoselectivity for syn diols | Enantiomerically pure 1,2-diols | rsc.org |

| Acetalization Reaction | Condensation of 1,3-diols with aldehydes/ketones | Formation of cis and trans isomers based on thermodynamic stability | 2,4,6-Substituted 1,3-dioxanes | researchgate.net |

Reaction Mechanisms and Kinetics of 5 Propyl 1,3 Dioxan 2 One Transformations

Ring-Opening Polymerization (ROP) of 5-Propyl-1,3-dioxan-2-one and Related Cyclic Carbonates

The ring-opening polymerization (ROP) of cyclic carbonates like 5-Propyl-1,3-dioxan-2-one is a versatile method for producing biodegradable and biocompatible polycarbonates. The mechanism of ROP can proceed through cationic, anionic, or coordination-insertion pathways, influenced by the choice of initiator or catalyst. rsc.org A significant challenge in the ROP of cyclic carbonates is the potential for decarboxylation, a side reaction that introduces ether linkages into the polymer backbone. rsc.orgacs.org This can be influenced by factors such as reaction temperature and the type of initiator used. acs.org

Catalytic Systems in ROP

A variety of catalytic systems have been developed to control the ROP of cyclic carbonates, enabling the synthesis of polymers with specific molecular weights and narrow polydispersity indices. These systems can be broadly categorized into organocatalysts, metal-based catalysts, and enzymes.

Organocatalysts have emerged as a powerful tool for the ROP of cyclic monomers due to their tolerance to functional groups, fast reaction rates, and the ability to produce metal-free polymers, which is crucial for biomedical applications. nih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are effective organocatalysts for the ROP of cyclic esters and carbonates. nih.govresearchgate.net For instance, in the ROP of 1,5-dioxepan-2-one (B1217222), both DBU and TBD have been shown to facilitate controlled polymerization. nih.govresearchgate.net Kinetic studies indicate that these polymerizations proceed in a controlled manner. nih.gov The proposed mechanism for DBU-catalyzed ROP often involves an initiator/chain end activated mechanism. nih.govresearchgate.netnih.gov

Thiourea-Sparteine Systems have demonstrated excellent control over the ROP of thionocaprolactones. The addition of a thiourea (B124793) co-catalyst, such as 1-[3,5-bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea, to a base catalyst like DBU or (-)-sparteine, can significantly increase the reaction rate and control. uri.edu This is attributed to the hydrogen-bonding capabilities of the thiourea, which can activate the monomer or stabilize the transition state. uri.edu Similar bifunctional catalysis has been successfully applied to the ROP of other cyclic monomers, like 1,4-dioxan-2,5-diones derived from glutamic acid, using a combination of thiourea and (-)-sparteine. researchgate.net

Table 1: Organocatalytic ROP of Cyclic Monomers

| Catalyst System | Monomer | Initiator | Key Findings |

|---|---|---|---|

| DBU | 1,5-Dioxepan-2-one | Benzyl (B1604629) alcohol | Controlled polymerization, initiator/chain end activated mechanism. nih.govresearchgate.net |

| TBD | 1,5-Dioxepan-2-one | Benzyl alcohol | Controlled polymerization, nucleophilic mechanism. nih.govresearchgate.net |

| Thiourea/(-)-Sparteine | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | --- | Controlled polymerization with narrow polydispersity. researchgate.net |

| DBU/Thiourea | ε-Thionocaprolactone | Octadecylthiol | Increased reaction rate and control compared to DBU alone. uri.edu |

Metal-based catalysts are widely used for the ROP of cyclic esters and carbonates due to their high activity.

Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) is a commonly used catalyst, though concerns about its toxicity in biomedical applications exist.

Zinc and Magnesium Complexes have shown high activity for the immortal ROP of trimethylene carbonate (TMC), a related cyclic carbonate. rsc.org For example, a zinc complex exhibited a turnover frequency (TOF) of 29,600 h⁻¹ at 110°C, while a magnesium complex reached a remarkable TOF of 223,200 h⁻¹ at 60°C. rsc.org The addition of tertiary amines as co-catalysts can accelerate the ROP, suggesting a "double activation" mechanism where the metal Lewis acid activates the monomer's carbonyl group, and the amine activates the initiator's hydroxyl group. rsc.org

Group 4 Metallocenes (e.g., titanocene, zirconocene, and hafnocene) have been theoretically studied for the cationic ROP of cyclic carbonates. worldscientific.com The proposed mechanism involves the formation of a cationic metallocene-monomer complex, leading to an active chain-end mechanism. worldscientific.com Computational studies suggest that hafnocene is the most active among the three, with the first propagation step being the rate-determining step. worldscientific.com

Enzymes, particularly lipases, offer a green and highly selective alternative for catalyzing ROP. nih.gov

Lipases , such as Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, have been successfully employed in the ROP of various cyclic monomers, including carbonates. nih.govrsc.orgdntb.gov.ua These enzymatic polymerizations are known for their high selectivity and ability to proceed under mild conditions, often without the need for metal catalysts. nih.gov

The lipase-catalyzed ROP of 1,3-dioxan-2-one (B34567) and its derivatives, such as 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one, has been demonstrated to yield polycarbonates. dntb.gov.uadntb.gov.ua These reactions often require several days to achieve high molecular weight polymers. rsc.org

ROP Mechanism Elucidation

Understanding the polymerization mechanism is crucial for controlling the polymer's structure and properties. For cyclic carbonates, the ROP can proceed through different pathways, primarily the activated monomer (AM) and the active chain end (ACE) mechanisms.

In the initiator/chain end activated mechanism , the initiator or the growing polymer chain end is activated by the catalyst. uri.edu

In cationic ROP , the process can begin with the activation of the monomer by a Lewis acid, followed by either an activated monomer (AM) mechanism or an active chain end (ACE) mechanism . rsc.org

In the AM mechanism , a nucleophile, such as an alcohol, attacks the activated monomer. researchgate.netrsc.org

In the ACE mechanism , the activated monomer is attacked by the carbonyl oxygen of another monomer, leading to a cationic carbenium-type chain end. rsc.org

Organocatalysts like DBU are proposed to operate via an initiator/chain end activated ROP mechanism. nih.govresearchgate.netnih.gov For example, in the presence of an alcohol initiator, DBU is thought to deprotonate the alcohol, creating a more nucleophilic alkoxide that initiates the polymerization. nih.gov

The choice of catalytic system and reaction conditions ultimately dictates the dominant mechanistic pathway in the ring-opening polymerization of 5-propyl-1,3-dioxan-2-one and related cyclic carbonates, thereby influencing the final polymer characteristics.

Kinetic Studies of 5-Propyl-1,3-dioxan-2-one ROP

Kinetic studies are crucial for understanding polymerization rates and achieving control over the final polymer's properties. While specific kinetic data for 5-Propyl-1,3-dioxan-2-one is scarce, analysis of related functionalized carbonates provides insight.

Control over the polymerization process is essential for producing materials with predictable molecular weights and low dispersity (Đ). This is often achieved through living polymerization, where termination and chain-transfer reactions are minimized. youtube.com For related functionalized six-membered cyclic carbonates, anionic ROP using organocatalysts has demonstrated good control, yielding polymers with Đ values typically between 1.29 and 1.64. rsc.org

The rate of polymerization is dependent on the specific catalyst, monomer concentration, and temperature. Theoretical studies on similar monomers like 1,5-dioxepan-2-one (DXO) have calculated activation energies for the ROP to be around 19.8 kcal/mol using a tin-based catalyst, indicating the energy barrier for the nucleophilic attack that determines the reaction rate. researchgate.net

Table 1: Illustrative ROP Conditions for Functionalized Six-Membered Cyclic Carbonates (Analogs to 5-Propyl-1,3-dioxan-2-one)

| Monomer | Catalyst/Initiator | Solvent | Temperature (°C) | Time (h) | Resulting Mₙ (kg/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|---|---|

| Allyl-functionalized bicyclic carbonate | TBD/BnOH | DCM | RT | 1 | 11.7 | 1.29 | rsc.org |

| Vinyl-functionalized bicyclic carbonate | TBD/BnOH | DCM | RT | 1 | 8.0 | 1.39 | rsc.org |

| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | DBU/TU | DCM | RT | - | 16.5 | 1.20 | rsc.org |

Several external factors can significantly influence the kinetic profile of the ring-opening polymerization.

Temperature: Higher temperatures generally accelerate the polymerization rate. However, for some systems, elevated temperatures can also increase the likelihood of side reactions, such as decarboxylation in cationic ROP or depolymerization. rsc.orgmdpi.com For certain cyclic carbonates, polymerization is only thermodynamically favorable at high temperatures if accompanied by the release of CO2. mdpi.com

Solvent: The choice of solvent is critical. It affects the solubility of the monomer and polymer, and can influence the activity of the catalyst. For instance, living cationic polymerizations are often conducted in solvents like toluene (B28343) or with bases such as 1,4-dioxane. acs.org

Catalyst Loading: The ratio of monomer to catalyst/initiator is a key parameter for controlling the molecular weight of the resulting polymer and the polymerization rate. rsc.org Experimental results show that higher catalyst concentrations can sometimes increase the rate of side reactions like CO2 release. mdpi.com

Light: While photopolymerization is a common technique, its application to the ROP of 1,3-dioxan-2-ones is less documented compared to thermal methods. However, photochemical modifications of the resulting functional polycarbonates, such as thiol-ene reactions on allyl groups, are well-established. rsc.org Some dual photoredox/cobalt catalysis systems have been used for reactions involving related ester structures, indicating potential for light-mediated control. acs.org

Other Key Reactions Involving the 1,3-Dioxan-2-one Moiety

Beyond polymerization, the carbonate functional group can undergo other significant chemical transformations.

Hydroboration of Carbonate Functional Groups

The carbonate group within the 1,3-dioxan-2-one ring can be chemically reduced. Hydroboration is a powerful method for such transformations. While classically applied to alkenes and alkynes, hydroboration reagents can also reduce carbonyl groups. masterorganicchemistry.commasterorganicchemistry.com

The hydroboration of cyclic carbonates, using a catalyst such as an organoaluminum hydride and a reducing agent like pinacolborane (HBpin), can lead to the formation of the corresponding 1,3-diol. The likely mechanism involves:

Activation of the carbonate's carbonyl group by the catalyst.

Hydride transfer from the borane (B79455) reagent to the carbonyl carbon.

Subsequent ring-opening and workup to yield the diol product.

This reaction provides a synthetic route to convert cyclic carbonates, which can be derived from CO2, into valuable diols. nih.gov The efficiency of this reaction is dependent on the catalyst, solvent, and temperature.

Aminolysis Reactions for Derivative Synthesis

The reaction of 5-propyl-1,3-dioxan-2-one with amines, a process known as aminolysis, represents a significant pathway for the synthesis of various functionalized derivatives, primarily hydroxyurethanes. This ring-opening reaction is a subset of the broader field of cyclic carbonate aminolysis, which has garnered considerable interest as a non-isocyanate route to polyurethanes and other valuable compounds. The reactivity of the cyclic carbonate ring is influenced by several factors, including the ring size, the nature of substituents on the ring, the nucleophilicity of the amine, and the reaction conditions employed.

The general mechanism for the aminolysis of a cyclic carbonate, such as 5-propyl-1,3-dioxan-2-one, by a primary amine (R-NH₂) proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the carbonate. This initial attack forms a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of one of the acyl-oxygen bonds, leading to the formation of a hydroxyurethane. In the case of 5-propyl-1,3-dioxan-2-one, two isomeric products can theoretically be formed, depending on which C-O bond is cleaved. However, the reaction is generally regioselective, with the amine preferentially attacking the carbonyl group, leading to a primary alcohol and a urethane (B1682113) linkage.

Theoretical studies on the aminolysis of the parent 1,3-dioxan-2-one with methylamine (B109427) have provided insights into the energy profile of this transformation. These studies suggest that the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a zwitterionic intermediate, with the former being more favorable in the gas phase. The presence of a solvent can significantly influence the reaction pathway and energetics.

While specific experimental data on the aminolysis of 5-propyl-1,3-dioxan-2-one is not extensively documented in publicly available literature, research on structurally related 5-substituted and 5,5-disubstituted-1,3-dioxan-2-ones provides valuable insights into the expected reactivity and reaction outcomes. The substituent at the C5 position of the dioxane ring can influence the rate of aminolysis through both electronic and steric effects. An electron-withdrawing substituent, for instance, would be expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the amine. Conversely, bulky substituents may sterically hinder the approach of the amine to the reaction center.

The aminolysis of 5,5-disubstituted-1,3-dioxan-2-ones has been investigated in the context of synthesizing poly(hydroxyurethane)s. For example, the reaction of 5,5-diethyl-1,3-dioxan-2-one (B80165) with various diamines would be expected to yield linear polymers containing repeating hydroxyurethane units. The reaction conditions for such polymerizations typically involve elevated temperatures and, in some cases, the use of catalysts to enhance the reaction rate.

Due to the limited availability of specific experimental data for the aminolysis of 5-propyl-1,3-dioxan-2-one, a representative data table based on the aminolysis of a structurally similar 5,5-dialkyl-1,3-dioxan-2-one with a primary amine is presented below to illustrate the typical reaction parameters and potential outcomes.

Table 1: Representative Aminolysis of a 5,5-Dialkyl-1,3-Dioxan-2-one with a Primary Amine

| Cyclic Carbonate | Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 5,5-Diethyl-1,3-dioxan-2-one | n-Butylamine | Toluene | 100 | 24 | N-Butyl-3-hydroxy-2-(hydroxymethyl)-2-ethylpropylcarbamate | 85 |

| 5,5-Dimethyl-1,3-dioxan-2-one (B1295347) | Benzylamine | DMF | 80 | 12 | N-Benzyl-3-hydroxy-2-(hydroxymethyl)-2-methylpropylcarbamate | 92 |

| 5,5-Dipropyl-1,3-dioxan-2-one | Cyclohexylamine | Xylene | 120 | 36 | N-Cyclohexyl-3-hydroxy-2-(hydroxymethyl)-2-propylpropylcarbamate | 78 |

It is important to note that the data in the table is illustrative and based on general knowledge of aminolysis reactions of related compounds. The actual yields and optimal conditions for the aminolysis of 5-propyl-1,3-dioxan-2-one would need to be determined experimentally. The choice of solvent, temperature, and reaction time can significantly impact the efficiency of the reaction and the purity of the resulting hydroxyurethane derivative.

Structural and Conformational Analysis of 5 Propyl 1,3 Dioxan 2 One

Conformation of the 1,3-Dioxan-2-one (B34567) Ring System

The 1,3-dioxan-2-one ring, a heterocyclic system, exhibits a range of conformations due to the flexibility inherent in its single bonds. These conformations are not all equal in energy, and the molecule predominantly adopts the most stable arrangement.

Chair, Boat, and Twist-Boat Conformations

Like the well-studied cyclohexane (B81311) ring, the 1,3-dioxane (B1201747) ring system can adopt several key conformations, including the chair, boat, and twist-boat forms. thieme-connect.de The chair conformation is generally the most stable due to its staggered arrangement of substituents, which minimizes torsional strain. In contrast, the boat conformation suffers from eclipsing interactions and steric hindrance between the "flagpole" positions, making it less energetically favorable. The twist-boat conformation represents an intermediate energy state between the chair and boat forms.

The energy difference between the chair and twist conformations in 1,3-dioxanes is lower than in cyclohexanes. thieme-connect.de This is attributed to the shorter C-O bond lengths compared to C-C bonds. thieme-connect.de The presence of the oxygen atoms also introduces unique electronic effects, such as the anomeric effect, which can influence conformational preferences, particularly for substituents at the C2 position. thieme-connect.de

Influence of Substituents (e.g., Propyl Group) on Ring Conformation

The presence of a propyl group at the C5 position of the 1,3-dioxan-2-one ring significantly influences the conformational equilibrium. Substituents on a cyclohexane or 1,3-dioxane ring generally prefer to occupy an equatorial position to minimize steric interactions with other atoms on the ring. youtube.com An axial substituent experiences 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the axial atoms or lone pairs on the same side of the ring. youtube.com

In the case of a 5-propyl-1,3-dioxan-2-one, the propyl group will predominantly favor the equatorial position in the chair conformation to avoid these unfavorable steric clashes. Quantum-chemical studies on related 5-alkyl-1,3-dioxanes have shown that the equatorial chair conformer is the most stable. researchgate.net The bulkier the substituent, the greater the energetic penalty for it to occupy an axial position. youtube.com

Conformational Equilibrium and Energy Barriers

The different conformations of the 1,3-dioxan-2-one ring are in a state of dynamic equilibrium, constantly interconverting. The relative populations of these conformers are determined by their free energy differences. For 5-substituted 1,3-dioxanes, the equilibrium lies heavily towards the chair conformation with the substituent in the equatorial position. researchgate.net

The transition between the equatorial and axial chair conformers proceeds through higher-energy intermediate conformations like the twist and boat forms. Quantum-chemical calculations on 5-alkyl-1,3-dioxanes have identified pathways for this conformational isomerization. researchgate.net The energy barriers for these transformations have been estimated, providing insight into the flexibility of the ring system. researchgate.net For instance, in 5-alkyl-1,3-dioxanes, the 1,4-twist conformer often represents a high-energy point on the potential energy surface of this process. researchgate.net

Table 1: Calculated Energy Parameters for the Inversion of 5-Alkyl-1,3-dioxanes (kcal/mol)

| Compound (R) | ΔE (Cₐₓ - Cₑ) | ΔE (TS-1) | ΔE (2,5-T) | ΔE (TS-2) | ΔE (1,4-T) |

| Ethyl | 0.82 | 8.3 | 6.5 | 8.3 | 8.6 |

| Isopropyl | 0.90 | 8.5 | 6.8 | 8.5 | 9.0 |

| tert-Butyl | 1.1 | 9.2 | 7.5 | 9.2 | 9.8 |

Data adapted from quantum-chemical studies on 5-alkyl-1,3-dioxanes. Cₐₓ and Cₑ represent axial and equatorial chair conformers, respectively. TS represents transition states, and T represents twist conformers. researchgate.net

Stereochemical Considerations in 5-Propyl-1,3-dioxan-2-one Derivatives

The presence of a substituent on the 1,3-dioxan-2-one ring introduces the possibility of stereoisomerism, which has important implications for the molecule's properties and reactivity.

Diastereomeric and Enantiomeric Forms

When an additional substituent is introduced to the 5-propyl-1,3-dioxan-2-one ring, or if the propyl group itself is chiral, diastereomers and enantiomers can arise. For instance, in 5-methyl-5-propyl-1,3-dioxan-2-one, the C5 carbon is a stereocenter, leading to the existence of a pair of enantiomers (R and S). nih.govsielc.com The synthesis of such compounds can lead to racemic mixtures or, through stereoselective methods, to enantiomerically enriched products.

The relative orientation of substituents on the ring gives rise to cis and trans diastereomers. The study of these stereoisomers is crucial for understanding the conformational preferences and estimating the Gibbs conformational energy of the substituents. researchgate.net

Maintenance of Stereochemistry in Reactions

The stereochemistry of the 1,3-dioxan-2-one ring can be maintained during certain chemical reactions, a principle of significant value in stereocontrolled synthesis. For example, reactions at a position remote from the stereocenters of the ring are unlikely to affect their configuration.

However, reactions involving the ring itself, such as ring-opening polymerizations, can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism. researchgate.net Furthermore, stereoselective annelation reactions involving 1,3-dioxan-5-ones have been shown to proceed with complete stereocontrol, where the stereochemical outcome is dictated by steric and stereoelectronic interactions in the transition state. nih.gov

Polymerization Studies and Advanced Materials Applications

Homo- and Copolymerization of 5-Propyl-1,3-dioxan-2-one

The polymerization of 5-propyl-1,3-dioxan-2-one can proceed via two main pathways: homopolymerization, to yield a polymer consisting of a single repeating monomer unit, or copolymerization, where it is combined with other cyclic monomers to create polymers with tailored properties.

While the ring-opening polymerization of 1,3-dioxan-2-ones is generally well-established, specific literature detailing the homopolymerization of 5-propyl-1,3-dioxan-2-one to form Poly(5-propyl-1,3-dioxan-2-one), or Poly(5PD), is not extensively documented. However, based on the behavior of analogous 5-substituted cyclic carbonates, the synthesis of Poly(5PD) would be achieved through ring-opening polymerization (ROP). This process can be initiated by various catalytic systems, including organometallic catalysts (like tin octoate), organic catalysts (such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)), or enzymatic catalysts (lipases). researchgate.netnih.gov

The polymerization mechanism typically involves the nucleophilic attack of an initiator on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the propagation of the polymer chain. The presence of the propyl group at the 5-position is expected to influence the polymer's properties significantly. Alkyl pendant groups can act as internal plasticizers, potentially lowering the glass transition temperature (Tg) of the resulting polycarbonate compared to unsubstituted poly(1,3-dioxan-2-one).

Copolymerization is a powerful strategy to create materials with a broad spectrum of properties by combining different monomer units. 5-Propyl-1,3-dioxan-2-one can be copolymerized with other important cyclic monomers used in biomedical applications, such as lactide (LA), trimethylene carbonate (TMC), and ε-caprolactone (CL). This approach allows for the fine-tuning of mechanical strength, elasticity, and degradation kinetics of the final polymer. nih.gov

Lactide (LA): Copolymerization with lactide, a precursor to polylactic acid (PLA), would result in poly(ester-carbonate)s. Incorporating the flexible carbonate units from 5-propyl-1,3-dioxan-2-one into the rigid PLA backbone can enhance ductility and modify the degradation profile.

Trimethylene Carbonate (TMC): TMC is known to produce soft and flexible polymers. alphadistributionnv.com Copolymers of 5-propyl-1,3-dioxan-2-one and TMC would yield polycarbonates with properties intermediate to those of the respective homopolymers, allowing for precise control over elasticity and resorption time.

ε-Caprolactone (CL): Copolymers with ε-caprolactone, which forms the semi-crystalline and slow-degrading polycaprolactone (B3415563) (PCL), can lead to materials with a wide range of mechanical characteristics and degradation rates, suitable for applications from soft tissue engineering to long-term implants. nih.govnih.gov

The reactivity ratios of the comonomers and the choice of catalyst are critical in determining the final copolymer microstructure (i.e., random, block, or gradient), which in turn dictates its macroscopic properties. nih.gov

| Comonomer | Resulting Copolymer Class | Potential Properties Modification |

| Lactide (LA) | Poly(ester-carbonate) | Increased flexibility and toughness compared to pure PLA. |

| Trimethylene Carbonate (TMC) | Polycarbonate | Tunable softness, elasticity, and degradation rate. |

| ε-Caprolactone (CL) | Poly(ester-carbonate) | Broad range of mechanical properties and controlled degradation. |

Functionalization Strategies of Poly(1,3-dioxan-2-ones)

The versatility of polycarbonates derived from 1,3-dioxan-2-one (B34567) monomers is greatly enhanced by various functionalization strategies. These methods allow for the introduction of specific chemical groups to tailor the polymer's properties for advanced applications.

Post-polymerization modification (PPM) is a powerful technique for introducing functional groups onto a pre-existing polymer backbone. nih.govacs.org This approach is advantageous as it separates the complexities of polymerization from the introduction of sensitive or reactive functionalities. acs.orgnih.gov For polymers derived from 5-propyl-1,3-dioxan-2-one, the propyl group itself is a non-reactive pendant group. However, by starting with a functionalized analog of the monomer (e.g., one containing a reactive handle like an allyl or protected hydroxyl group), the resulting polymer can be modified after polymerization.

The chemistry of pendant groups is central to this strategy. These side groups, attached to the main polymer chain, can be chemically transformed to impart new properties. For instance, a polymer backbone featuring pendant hydroxyl groups can be esterified to attach drug molecules, while pendant allyl groups can undergo thiol-ene "click" reactions to conjugate biomolecules or crosslink the polymer chains.

The architecture of a polymer plays a critical role in its function. By employing controlled polymerization techniques, 1,3-dioxan-2-one monomers can be used to construct complex architectures such as amphiphilic block copolymers and star polymers. tib.eu

Amphiphilic Block Copolymers: These polymers consist of two distinct blocks: one hydrophilic (water-loving) and one hydrophobic (water-repelling). nih.govnih.govresearchgate.net A block of poly(5-propyl-1,3-dioxan-2-one), which is hydrophobic, could be combined with a hydrophilic block like poly(ethylene glycol) (PEG). In aqueous environments, these copolymers self-assemble into nanoscale structures such as micelles or polymersomes, which are extensively studied for drug delivery applications. nih.govmdpi.com

Star Polymers: Star polymers consist of multiple linear polymer chains (arms) linked to a central core. monash.edu Monomers like 5-propyl-1,3-dioxan-2-one can be polymerized from a multifunctional initiator to form the arms of the star. sciepublish.comdntb.gov.ua This architecture leads to unique properties, including lower solution viscosity and a higher density of functional groups at the periphery compared to linear polymers of the same molecular weight. sciepublish.com These characteristics make them promising for applications in drug delivery and advanced coatings.

Advanced Polycarbonate Materials from 1,3-Dioxan-2-one Monomers

The polymerization of 1,3-dioxan-2-one monomers is a cornerstone for the development of advanced aliphatic polycarbonates. These materials are highly valued as sustainable and biocompatible alternatives to conventional plastics, particularly in the biomedical field. researchgate.netnih.gov The ability to incorporate a wide variety of functional groups at the 5-position of the monomer ring allows for the creation of a diverse library of polymers with precisely controlled properties.

By selecting or combining different 5-substituted monomers, researchers can design polycarbonates with specific degradation rates, mechanical strengths, and biological interactions. For example, polymers can be designed to be soft and elastomeric for soft tissue regeneration or rigid and strong for orthopedic applications. Furthermore, the introduction of functional pendant groups enables the development of "smart" materials that can respond to environmental stimuli (like pH or temperature) or actively participate in biological processes, opening up new frontiers in medicine and materials science.

Polyhydroxyurethanes (PHUs) as Isocyanate-Free Polyurethane Alternatives

Polyhydroxyurethanes (PHUs) have emerged as a promising, safer alternative to traditional polyurethanes, circumventing the use of toxic isocyanate monomers. The synthesis of PHUs typically involves the polyaddition reaction of a cyclic carbonate with a diamine. This reaction opens the cyclic carbonate ring to form a repeating unit containing both a hydroxyl group and a urethane (B1682113) linkage.

Six-membered cyclic carbonates, such as those in the 1,3-dioxan-2-one family, are viable monomers for this process. researchgate.net The ring-opening polymerization of 1,3-dioxan-2-ones is a thermodynamically favored process. researchgate.net In theory, 5-Propyl-1,3-dioxan-2-one could serve as such a monomer. The reaction with a suitable diamine would be expected to yield a polyhydroxyurethane. The propyl group at the 5-position of the ring would become a pendant group on the resulting polymer chain. This side chain would influence the polymer's properties, likely increasing its hydrophobicity and affecting its thermal and mechanical characteristics.

However, specific studies detailing the synthesis of PHUs from 5-Propyl-1,3-dioxan-2-one, including reaction kinetics, catalyst selection, and characterization of the resulting polymer, are not present in the reviewed scientific literature. Research on other functionalized six-membered cyclic carbonates suggests that the reaction is feasible, but direct experimental data for the propyl-substituted variant is unavailable. researchgate.net

Polymers with Tunable Thermal and Mechanical Properties

The properties of polymers derived from cyclic monomers can be tuned by altering the structure of the monomer unit. For polymers made from 5-Propyl-1,3-dioxan-2-one, the propyl side group would be a key factor in determining the material's characteristics.

Thermal Properties: The introduction of a flexible alkyl side chain like a propyl group would be expected to lower the glass transition temperature (Tg) of the resulting polymer compared to a polymer with a smaller or no substituent at that position. This is due to the increase in free volume and chain mobility. The crystallinity of the polymer would also be affected, which in turn influences its melting temperature (Tm) and thermal stability. Without experimental data from techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for a polymer of 5-Propyl-1,3-dioxan-2-one, these effects remain theoretical. For comparison, studies on other polyurethanes show that side-chain modifications significantly impact thermal properties. scirp.org

Mechanical Properties: The mechanical behavior of the polymer, including its tensile strength, modulus, and elongation at break, would also be heavily influenced by the propyl side chain. The presence of this group would likely result in a softer, more flexible material compared to polymers with less bulky or more rigid side groups. The specific mechanical properties would depend on factors such as molecular weight and the degree of crystallinity of the polymer. However, no specific research detailing the mechanical testing of polymers synthesized from 5-Propyl-1,3-dioxan-2-one could be located.

Development of Polymers for Specific Applications (e.g., Drug Delivery Vehicles)

Polymers based on cyclic carbonates are of great interest for biomedical applications, including drug delivery, due to their potential biocompatibility and biodegradability. The ester linkages in the backbone of polymers derived from 1,3-dioxan-2-ones can be hydrolyzed under physiological conditions.

The use of 5-Propyl-1,3-dioxan-2-one as a monomer for drug delivery polymers is a hypothetical application at this stage. The propyl group would increase the hydrophobicity of the polymer, which could be advantageous for encapsulating hydrophobic drugs. The rate of biodegradation could also be tuned by copolymerizing it with other monomers.

While the general class of poly(1,3-dioxan-2-one)s and their derivatives are explored for such purposes, specific research focusing on the synthesis, characterization, and evaluation of 5-Propyl-1,3-dioxan-2-one-based polymers for drug delivery vehicles has not been found in the existing literature. Studies on related systems, such as polymers from 1,4-dioxan-2-one (B42840), have shown promise in biomedical applications, but these are structurally different materials. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 5-Propyl-1,3-dioxan-2-one, ¹H and ¹³C NMR are fundamental for confirming its structure, while ³¹P NMR is crucial for the characterization of its phosphorinane analogues.

The protons on the propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the central methylene (B1212753) (CH₂) group, and another multiplet for the methylene group attached to the dioxane ring. The protons on the dioxane ring itself would show distinct signals. The protons at the C4 and C6 positions, being adjacent to two oxygen atoms, would appear at a lower field compared to the proton at the C5 position. The proton at C5, being adjacent to the propyl group, would have its chemical shift influenced by the substituent.

For comparative purposes, the ¹H NMR spectrum of the related compound, 5-methyl-5-propyl-1,3-dioxan-2-one, shows specific resonances that can offer insights into the expected spectrum of 5-propyl-1,3-dioxan-2-one. sielc.com

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Propyl-1,3-dioxan-2-one

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Propyl-CH₃ | ~0.9 | Triplet |

| Propyl-CH₂ (central) | ~1.4 | Multiplet |

| Propyl-CH₂ (adjacent to ring) | ~1.7 | Multiplet |

| Ring-CH (C5) | ~2.0-2.5 | Multiplet |

| Ring-CH₂ (C4/C6) | ~4.0-4.5 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In 5-Propyl-1,3-dioxan-2-one, each carbon atom would have a unique chemical shift. The carbonyl carbon (C2) of the carbonate group is characteristically found at a very low field. The carbons of the dioxane ring (C4, C5, and C6) and the propyl group would also have distinct resonances.

Based on data for similar 1,3-dioxane (B1201747) structures, the chemical shifts can be estimated. docbrown.info The presence of the electron-withdrawing oxygen atoms significantly deshields the C2, C4, and C6 carbons, causing them to appear at lower fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Propyl-1,3-dioxan-2-one

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C=O) | ~150-155 |

| C4/C6 | ~70-75 |

| C5 | ~30-35 |

| Propyl-CH₂ (adjacent to ring) | ~30-35 |

| Propyl-CH₂ (central) | ~15-20 |

| Propyl-CH₃ | ~10-15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

For phosphorinane analogues of 1,3-dioxan-2-one (B34567), where the C2 carbon and one of the adjacent oxygen atoms are replaced by a phosphorus atom and other moieties, ³¹P NMR spectroscopy is an essential characterization technique. wikipedia.orghuji.ac.il This method is highly sensitive to the chemical environment of the phosphorus atom, providing valuable information about its oxidation state, coordination number, and the nature of the substituents attached to it.

The chemical shift in ³¹P NMR can vary over a wide range, and the specific value for a phosphorinane analogue of 5-Propyl-1,3-dioxan-2-one would depend on the specific structure of the phosphorus-containing ring. For instance, phosphine (B1218219), phosphine oxide, phosphine sulfide, and phosphonate (B1237965) derivatives would all exhibit distinct chemical shift ranges. researchgate.net Coupling between the phosphorus nucleus and adjacent protons or other NMR-active nuclei can also provide further structural insights. huji.ac.il

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also be used for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For 5-Propyl-1,3-dioxan-2-one (C₇H₁₂O₃), the expected exact mass can be calculated. This technique is invaluable for confirming the molecular formula of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental compositions. While specific HRMS data for 5-Propyl-1,3-dioxan-2-one is not documented, the analysis of a related compound, hexahydro-4,7-methanobenzo[d] wikipedia.orgrsc.orgdioxol-2-one (C₈H₁₀O₃), showed a calculated m/z of 154.0624 for [M+H]⁺, with the found value being 154.0642, demonstrating the accuracy of this technique. beilstein-journals.org

Table 3: Predicted HRMS Data for 5-Propyl-1,3-dioxan-2-one

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 145.0865 |

| [M+Na]⁺ | 167.0684 |

| [M+K]⁺ | 183.0423 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the characterization of synthetic polymers. nih.govresearchgate.netfrontiersin.orgresearchgate.net When 5-Propyl-1,3-dioxan-2-one is used as a monomer in ring-opening polymerization to form poly(5-propyl-1,3-dioxan-2-one), MALDI-TOF MS can be employed to determine the molecular weight distribution, the mass of the repeating monomer unit, and the structure of the end groups of the polymer chains.

The MALDI-TOF spectrum of the resulting polymer would show a series of peaks, each corresponding to a polymer chain of a different length. The mass difference between adjacent peaks would correspond to the mass of the 5-Propyl-1,3-dioxan-2-one monomer unit (144.17 g/mol ). By analyzing the mass of the individual peaks, the nature of the initiating and terminating groups of the polymer can be deduced.

Chromatographic Techniques

Chromatography is an essential tool for the separation and analysis of 5-Propyl-1,3-dioxan-2-one and its polymeric forms. Different chromatographic methods are utilized to assess monomer purity, monitor polymerization progress, and determine the molecular weight distribution of the resulting polymer.

Gas Chromatography (GC) is a powerful technique for assessing the purity of the 5-Propyl-1,3-dioxan-2-one monomer and for monitoring its conversion during ring-opening polymerization. By vaporizing the sample and passing it through a column, components are separated based on their boiling points and interactions with the stationary phase.

In a typical application, a small aliquot of the reaction mixture is withdrawn at specific time intervals during the polymerization of 5-Propyl-1,3-dioxan-2-one. The sample is then analyzed by GC to determine the decreasing concentration of the monomer over time. The percentage conversion can be calculated by comparing the peak area of the monomer to that of an internal standard. This allows for detailed kinetic studies of the polymerization reaction. Furthermore, GC is instrumental in quality control, ensuring the purity of the monomer before polymerization by detecting and quantifying any volatile impurities or residual solvents from the synthesis and purification process.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight and dispersity (Đ), or polydispersity index (PDI), of poly(5-propyl-1,3-dioxan-2-one). This technique separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains.

The analysis provides critical information on the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the dispersity (Đ = M_w / M_n). A narrow dispersity (Đ close to 1) indicates a well-controlled polymerization process, leading to polymer chains of similar lengths. For instance, in the organocatalyzed ring-opening polymerization of similar cyclic esters like 1,5-dioxepan-2-one (B1217222), SEC is used to confirm that the polymerization proceeds in a controlled manner. researchgate.net

Below is a representative data table illustrating typical results obtained from SEC analysis of a polymer synthesized from a cyclic ester monomer.

| Parameter | Value |

| Number-Average Molecular Weight (M_n) | 36,000 g/mol |

| Weight-Average Molecular Weight (M_w) | 44,280 g/mol |

| Dispersity (Đ) | 1.23 |

| Eluent | Tetrahydrofuran (THF) |

| Calibration | Polystyrene standards |

This table presents illustrative data based on typical SEC results for polymers derived from cyclic esters.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of 5-Propyl-1,3-dioxan-2-one. In its analytical mode, HPLC can be used to assess the purity of the monomer with high accuracy. For derivatives of 1,3-dioxan-2-one, reverse-phase (RP) HPLC methods have been developed. sielc.comsielc.com These methods typically employ a non-polar stationary phase and a polar mobile phase.

For the analysis of a related compound, 5-methyl-5-propyl-1,3-dioxan-2-one, a successful separation was achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com This methodology is also applicable for preparative separations, where the goal is to isolate the pure compound from a mixture. By scaling up the process, larger quantities of highly pure 5-Propyl-1,3-dioxan-2-one can be obtained.

The conditions for HPLC analysis are summarized in the table below.

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water |

| Modifier | Phosphoric acid (for standard detection) or Formic acid (for Mass Spectrometry compatibility) |

| Application | Analytical purity assessment and preparative isolation |

Data adapted from studies on similar 1,3-dioxan-2-one derivatives. sielc.comsielc.com

X-ray Diffraction for Crystal and Molecular Structure Determination

X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline sample of 5-Propyl-1,3-dioxan-2-one. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For a derivative of 1,4-dioxan-2,5-dione, X-ray diffraction analysis revealed the exact conformation of the six-membered ring and the spatial orientation of the pendant functional group. nih.gov Such structural details are invaluable for understanding the reactivity of the monomer and the stereochemistry of polymerization. The crystal structure of a dimer of 2-phenyl-1,3-dioxan-5-one (B2960626) has also been elucidated using this technique, confirming the connectivity and stereochemistry of the product. rsc.org Although a specific crystal structure for 5-Propyl-1,3-dioxan-2-one is not detailed in the provided search results, the methodology remains the standard for its unambiguous structural elucidation.

A hypothetical table of crystallographic data for a 1,3-dioxan-2-one derivative is presented below to illustrate the type of information obtained from an XRD study. researchgate.net

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.53 |

| b (Å) | 10.21 |

| c (Å) | 9.87 |

| β (°) | 105.3 |

| Volume (ų) | 828.4 |

| Z | 4 |

This table contains representative crystallographic data for illustrative purposes, based on known structures of similar organic molecules.

Other Characterization Methods for Polymers

Beyond chromatography, other analytical techniques are essential for characterizing the bulk properties of poly(5-propyl-1,3-dioxan-2-one), particularly its thermal behavior.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. ctherm.com For poly(5-propyl-1,3-dioxan-2-one), DSC is employed to determine key thermal transitions, such as the glass transition temperature (T_g) and the melting temperature (T_m).

The T_g is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The T_m is the temperature at which the crystalline regions of the polymer melt. These properties are critical for defining the service temperature and processing conditions of the material. For poly(trimethylene carbonate), the parent polymer of the target compound, the T_g is typically observed around -20 °C. nih.gov The presence and value of a T_m depend on the polymer's ability to crystallize, which can be influenced by factors such as the nature of the initiator used in polymerization. nih.gov

The table below shows typical thermal transition data for poly(trimethylene carbonate) (PTMC), which serves as a reference for the expected thermal behavior of its propyl-substituted derivative.

| Polymer | Glass Transition Temperature (T_g) | Melting Temperature (T_m) |

| Amorphous PTMC | -20 °C | Not observed |

| Semi-crystalline PTMC | -27 °C | ~40 °C |

Data is based on reported values for poly(trimethylene carbonate). nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of polymeric materials. For poly(5-propyl-1,3-dioxan-2-one), TGA provides information on the temperatures at which weight loss occurs due to degradation.

Detailed Research Findings:

Research on the thermal degradation of poly(trimethylene carbonate) (PTMC) and its blends indicates that the decomposition process is often complex, occurring in multiple steps. researchgate.net The onset of degradation for pure PTMC is reported to be above 280°C and is not significantly dependent on the molecular weight. researchgate.net The introduction of substituents on the trimethylene carbonate ring can influence the thermal stability.

A study on ester-free poly(trimethylene carbonate) derivatives with long alkyl chains at the 5-position revealed that the thermal properties are influenced by the length of the alkyl group. ui.ac.id While specific data for a propyl group is not detailed, the general trend suggests that the presence of an alkyl side chain can affect the packing of polymer chains and, consequently, the thermal stability. It is hypothesized that the introduction of a propyl group would slightly alter the degradation profile compared to unsubstituted PTMC. The thermal stability of triblock copolymers containing aliphatic polycarbonate mid-blocks has also been shown to be improved compared to the individual homopolymers. researchgate.net

The thermal degradation of poly(5-propyl-1,3-dioxan-2-one) is expected to proceed through a main decomposition step, likely involving random chain scission and unzipping mechanisms, which are characteristic of aliphatic polycarbonates.

Interactive Data Table: Comparative Thermal Decomposition Data of Related Polycarbonates

| Polymer | Onset Decomposition Temperature (Tonset, °C) | Temperature at 50% Weight Loss (T50%, °C) |

| Poly(trimethylene carbonate) (PTMC) | ~280 | ~320 |

| Poly(5,5-dimethyl-1,3-dioxan-2-one) | ~270 | ~310 |

| Poly(5-ethyl-1,3-dioxan-2-one) (estimated) | ~275 | ~315 |

| Poly(5-propyl-1,3-dioxan-2-one) (estimated) | ~272 | ~312 |

Note: The data for ethyl and propyl substituted polymers are estimated based on general trends observed for alkyl-substituted polymers and are for illustrative purposes.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers. It measures the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature, providing insights into the material's stiffness, energy dissipation, and glass transition temperature (Tg).

Detailed Research Findings:

For amorphous polymers like poly(5-propyl-1,3-dioxan-2-one) is expected to be, DMA is particularly informative. The storage modulus in the glassy region, below the glass transition temperature, is high, indicating a stiff material. As the temperature increases through the glass transition, the storage modulus drops significantly, and the material transitions to a rubbery state. The peak of the tan δ curve is typically used to determine the glass transition temperature.

The mechanical properties of copolymers of 1,4-dioxan-2-one (B42840) and D,L-3-methyl-1,4-dioxan-2-one have been shown to be influenced by the copolymer composition, with increasing methyl-substituted monomer content leading to a decrease in peak stress and toughness. researchgate.net This suggests that the presence and nature of side chains play a significant role in the mechanical performance of these polycarbonates.

Interactive Data Table: Estimated Dynamic Mechanical Properties of Poly(5-propyl-1,3-dioxan-2-one)

| Property | Estimated Value |

| Glass Transition Temperature (Tg) from tan δ peak (°C) | -25 to -15 |

| Storage Modulus (E') at 25°C (MPa) | 50 - 150 |

| Loss Modulus (E'') at Tg (MPa) | 5 - 15 |

Note: These values are estimations based on the expected influence of the propyl side chain and data from related aliphatic polycarbonates.

Computational and Theoretical Investigations of 5 Propyl 1,3 Dioxan 2 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic structure of 5-Propyl-1,3-dioxan-2-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its behavior at the atomic level.

The conformational landscape of six-membered cyclic carbonates like 5-Propyl-1,3-dioxan-2-one is a key determinant of their physical and chemical properties. Unlike the well-studied 1,3-dioxanes which typically adopt chair conformations, the introduction of a carbonyl group at the 2-position significantly alters the ring's geometry.

Quantum-chemical studies on 2-oxo-1,3-dioxane and its methyl-substituted analogs, which serve as excellent models for the propyl-substituted variant, have been performed using ab initio methods such as RHF//6-31G(d,p) and MP2//6-31G(d,p). researchgate.net These investigations reveal that the potential energy surface (PES) of these cyclic carbonates is characterized by a smaller number of stationary points compared to their 1,3-dioxane (B1201747) counterparts. researchgate.net The minima on the PES typically correspond to conformers with a sofa or a distorted sofa configuration. researchgate.net The 2,5-twist form represents a maximum on the PES. researchgate.net

Table 1: Comparison of Conformational Features of 1,3-Dioxanes and 2-Oxo-1,3-dioxanes

| Feature | 1,3-Dioxanes | 2-Oxo-1,3-dioxanes (e.g., 5-Propyl-1,3-dioxan-2-one) |

|---|---|---|

| Predominant Conformation | Chair | Sofa / Distorted Sofa researchgate.net |

| Number of Stationary Points on PES | Higher | Lower researchgate.net |

| Interconversion Barrier | Higher | Significantly Lower researchgate.net |

Understanding the reaction mechanisms of 5-Propyl-1,3-dioxan-2-one, particularly its ring-opening polymerization (ROP), is crucial for controlling the synthesis of resulting polycarbonates. While semi-empirical methods like PM3 can provide initial insights, more robust Density Functional Theory (DFT) calculations are now more commonly employed for this purpose.

DFT studies on the guanidine-catalyzed aminolysis of propylene (B89431) carbonate, a five-membered cyclic carbonate, have highlighted that different reaction pathways can be operative depending on the nature of the nucleophile. rsc.org These computational models can trace the entire reaction coordinate, identifying transition states and intermediates, and thus elucidating the role of the catalyst. For instance, the bifunctional nature of certain catalysts, acting as both a base and a hydrogen-bond donor, can significantly lower the activation energy of the ring-opening step. rsc.org

In the context of ROP, DFT modeling has been applied to the polymerization of various cyclic carbonates. mdpi.com These studies typically show that the initiation and propagation steps proceed through a multi-step process involving:

Nucleophilic attack of the initiator (e.g., an alkoxide) on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Ring-opening via cleavage of one of the acyl-oxygen bonds.

Decoordination of the newly formed carbonate arm from the catalyst. rsc.org

For substituted monomers like 5-Propyl-1,3-dioxan-2-one, these calculations can also predict the regioselectivity of the ring-opening, which is a critical factor in determining the microstructure of the final polymer. rsc.org

Potential Energy Surface (PES) Analysis for Conformational Isomerizations

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For 5-Propyl-1,3-dioxan-2-one, PES analysis is instrumental in understanding the pathways and energy barriers for the interconversion between its different conformers.

As established by quantum-chemical studies on model six-membered cyclic carbonates, the PES includes two key minima corresponding to sofa-like conformers and a maximum for the 2,5-twist form. researchgate.net The pathway for isomerization between the two stable conformers proceeds through this twist transition state. A significant finding from these studies is that the potential barrier for this interconversion is substantially lower for cyclic carbonates compared to their analogous 1,3-dioxane counterparts. researchgate.net This suggests greater conformational flexibility for the 2-oxo-1,3-dioxane ring system.

A quantum-chemical study of 5-alkyl-1,3-dioxanes using the RHF/6-31G(d) level of theory revealed two distinct pathways for the conformational isomerization of the equatorial and axial chair conformers, and the potential barriers for these processes were estimated. rsc.orgresearchgate.net Although this study was on 1,3-dioxanes, the principles of PES analysis are directly applicable to 5-Propyl-1,3-dioxan-2-one.

Thermodynamic and Kinetic Modeling of Polymerization Processes

The polymerizability of a cyclic monomer is governed by both thermodynamic and kinetic factors. Modeling these aspects of the ring-opening polymerization (ROP) of 5-Propyl-1,3-dioxan-2-one is essential for predicting whether polymerization will occur under specific conditions and at what rate.

The ROP of six-membered cyclic carbonates is generally thermodynamically more favorable than that of five-membered rings due to higher ring strain. researchgate.net The planar geometry of the carbonyl group contributes to this increased strain in the six-membered ring. researchgate.net

The Gibbs free energy of polymerization (ΔGp) determines the thermodynamic feasibility of the ROP process and is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization by the equation: ΔGp = ΔHp - TΔSp. For polymerization to be favorable, ΔGp must be negative.

For most cyclic monomers, both the enthalpy and entropy of ring-opening are negative. rsc.org The negative enthalpy is driven by the release of ring strain, while the negative entropy results from the loss of translational freedom as individual monomers are linked into a polymer chain. wiley-vch.de Consequently, there exists a ceiling temperature (Tc = ΔHp / ΔSp) above which polymerization is no longer thermodynamically favorable.

Thermodynamic studies on the bulk ROP of 1,4-dioxan-2-one (B42840) (a related six-membered cyclic ester) have provided concrete values for these parameters. unamur.be The temperature dependence of the equilibrium monomer concentration allows for the experimental determination of ΔHp and ΔSp. unamur.beresearchgate.net For the enzymatic ROP of 1,4-dioxan-2-one, the enthalpy and standard entropy of polymerization were calculated to be -19 kJ mol-1 and -66 J K-1 mol-1, respectively. researchgate.net These values are indicative of the thermodynamic landscape for the ROP of similar six-membered rings like 5-Propyl-1,3-dioxan-2-one.

Table 2: Thermodynamic Parameters for ROP of Selected Cyclic Monomers

| Monomer | Ring Size | ΔHp (kJ/mol) | ΔSp (J/mol·K) | Polymerizability |

|---|---|---|---|---|

| Ethylene Oxide | 3 | -140 | -174 | High |

| β-Propiolactone | 4 | -82.3 | -74 | High |

| γ-Butyrolactone | 5 | +5.1 | -29.9 | Low (generally not polymerizable) |

| 1,4-Dioxan-2-one | 6 | -19 | -66 | Favorable researchgate.net |

| δ-Valerolactone | 6 | -27.4 | -65.0 | Favorable |

Data sourced from various references, with 1,4-dioxan-2-one data from wiley-vch.deresearchgate.net.

A significant side reaction that can occur during the ROP of cyclic carbonates is decarboxylation, the elimination of carbon dioxide (CO2). rsc.org This process leads to the formation of ether linkages within the polymer backbone, which are often considered structural defects in the resulting polycarbonate. rsc.org

Modeling of decarboxylation pathways is particularly relevant in cationic ROP. rsc.org The mechanism can involve the formation of an ω-hydroxy carbonic acid when water is the nucleophile in an activated monomer pathway. Subsequent decarboxylation of this intermediate yields an α,ω-diol, which can then act as an initiator for further polymerization, leading to the formation of poly(ether-carbonates). rsc.org Understanding and modeling these competing pathways are crucial for designing catalytic systems and reaction conditions that minimize or eliminate this undesirable side reaction, thereby ensuring the chemical integrity of the target polycarbonate.

Q & A

Q. What are the established synthetic routes for 5-Propyl-1,3-dioxan-2-one, and what key reaction parameters must be controlled?

The synthesis of cyclic carbonates like 5-Propyl-1,3-dioxan-2-one typically involves ring-opening polymerization (ROP) precursors or direct cyclization. A validated method includes using stannous octoate (Sn(Oct)₂) as a catalyst under vacuum-dried conditions to prevent side reactions. For example, trimethylene carbonate (TMC) analogs require drying monomers at room temperature under vacuum for 12 hours prior to polymerization to eliminate moisture-induced side reactions . Reaction temperature (80–120°C) and catalyst concentration (0.1–1.0 wt%) are critical for controlling molecular weight and avoiding undesired branching. Post-synthesis purification via precipitation in cold methanol is recommended to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing 5-Propyl-1,3-dioxan-2-one and verifying its purity?